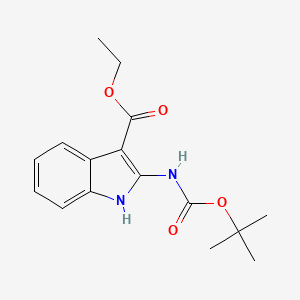

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound bearing the Chemical Abstracts Service registry number 1160995-04-9. The molecule possesses the molecular formula C₁₆H₂₀N₂O₄, indicating a complex organic structure containing sixteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The average molecular mass is calculated to be 304.346 atomic mass units, while the monoisotopic mass is precisely determined as 304.142307 atomic mass units.

Alternative systematic names for this compound include ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-indole-3-carboxylate and ethyl 2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1H-indole-3-carboxylate. The German nomenclature designates it as ethyl-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1H-indol-3-carboxylat, while the French systematic name is 2-({[(2-méthyl-2-propanyl)oxy]carbonyl}amino)-1H-indole-3-carboxylate d'éthyle. The compound is also referenced by the simplified designation as 2-(Boc-amino)-1H-indole-3-carboxylic acid ethyl ester, where Boc represents the tert-butoxycarbonyl protecting group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Average Molecular Mass | 304.346 u |

| Monoisotopic Mass | 304.142307 u |

| Chemical Abstracts Service Number | 1160995-04-9 |

| ChemSpider Identification | 23499648 |

| MDL Number | MFCD11973830 |

The structural framework consists of an indole ring system substituted at the 2-position with a tert-butoxycarbonylamino group and at the 3-position with an ethyl carboxylate functionality. This substitution pattern is particularly significant in synthetic organic chemistry, as it provides both a protected amino group that can be selectively deprotected under appropriate conditions and an ester functionality that can undergo various chemical transformations.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structural characteristics of this compound have been investigated through computational conformational analysis and related crystallographic studies of similar indole derivatives. Research on indole-3-carboxylic acid decarboxylase enzymes has provided insights into the binding conformations of related indole-3-carboxylate structures, revealing that the indole ring system adopts planar conformations that facilitate optimal protein-substrate interactions.

Crystal structure determinations of related indole carboxylate compounds have demonstrated that the indole ring system maintains its characteristic planar geometry, with the carboxylate group typically adopting conformations that minimize steric interactions with the bulky tert-butoxycarbonyl protecting group. The ethyl ester functionality shows conformational flexibility, allowing rotation around the carbon-oxygen bond to accommodate different molecular environments.

Small-angle X-ray scattering measurements conducted on enzymes that interact with indole-3-carboxylate substrates have revealed that these molecules can induce significant conformational changes in protein structures, suggesting that the compound possesses inherent flexibility that allows adaptation to different binding environments. The tert-butoxycarbonyl group, being a bulky substituent, influences the overall molecular conformation by creating steric constraints that favor specific rotamer populations around adjacent bonds.

| Conformational Parameter | Characteristics |

|---|---|

| Indole Ring Planarity | Maintained across conformations |

| Carboxylate Group Orientation | Variable, influenced by steric factors |

| tert-Butoxycarbonyl Conformation | Sterically constrained |

| Ethyl Ester Flexibility | High rotational freedom |

The computational analysis of three-dimensional conformers indicates that the molecule can adopt multiple stable conformations, with the relative energies depending on intramolecular hydrogen bonding interactions and steric repulsions. The presence of the bulky tert-butoxycarbonyl group creates a significant conformational bias that affects the accessibility of the amino functionality for subsequent chemical reactions.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound reflects the complex interplay between the aromatic indole system, the electron-withdrawing carboxylate group, and the electron-donating characteristics of the protected amino functionality. The indole ring system contributes a delocalized π-electron system that extends across the bicyclic aromatic framework, providing electronic stabilization and influencing the reactivity patterns of substituent groups.

Quantum chemical calculations performed on related indole-3-carboxylate derivatives have revealed that the electron density distribution is significantly influenced by the nature and position of substituents on the indole ring. The carboxylate group at the 3-position acts as an electron-withdrawing substituent, reducing the electron density on the indole ring and affecting the nucleophilicity of the nitrogen atom. Conversely, the tert-butoxycarbonylamino group at the 2-position can participate in electron donation through resonance effects when the protecting group is removed.

The calculated molecular orbital energies indicate that the highest occupied molecular orbital is primarily localized on the indole ring system, while the lowest unoccupied molecular orbital shows significant contribution from the carboxylate carbonyl group. This electronic distribution pattern suggests that the molecule will be susceptible to electrophilic attack at the indole ring and nucleophilic attack at the carbonyl carbon of the ester group.

| Electronic Property | Calculated Value/Characteristic |

|---|---|

| Highest Occupied Molecular Orbital | Indole ring localized |

| Lowest Unoccupied Molecular Orbital | Carboxylate carbonyl contribution |

| Dipole Moment | Moderate, influenced by substituent effects |

| Electrostatic Potential | Variable across molecular surface |

The presence of multiple functional groups creates a complex electrostatic potential surface, with regions of negative potential associated with the oxygen atoms of the carboxylate and carbamate groups, and regions of positive potential near the hydrogen atoms of the indole ring and the alkyl chains. This distribution of electrostatic potential influences the molecule's ability to participate in intermolecular interactions and affects its solubility characteristics in different solvents.

Eigenschaften

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-21-14(19)12-10-8-6-7-9-11(10)17-13(12)18-15(20)22-16(2,3)4/h6-9,17H,5H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCCBKFSBGPNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680529 | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160995-04-9 | |

| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160995-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions. For example, the reaction of indole-3-carboxylic acid with ethanol in the presence of a dehydrating agent like sulfuric acid can yield ethyl indole-3-carboxylate.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection. This involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Table 1: Key Reaction Conditions for Functionalization

Coupling and Cyclization Reactions

The compound participates in amide bond formation and cycloadditions due to its reactive ester and Boc-protected amine:

-

Peptide Coupling : Reacts with amino acids (e.g., Boc-Gly-OH) using HOBt (hydroxybenzotriazole) and HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium-hexafluorophosphate) to form glycinamide derivatives .

-

Zn(II)-Catalyzed Cycloadditions : Engages in [3 + 2] or [4 + 2] cycloadditions with diaza-1,3-dienes under ZnCl₂ catalysis, yielding polycyclic indoline scaffolds .

Table 2: Cycloaddition Outcomes with Indole Derivatives

| Substrate | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Linear 1,2-diaza-1,3-diene | ZnCl₂ | Pyridazino[3,4-b]indole | 48% | |

| Cyclic 1,2-diaza-1,3-diene | ZnCl₂ | Pyrrolo[2,3-b]indole | 32% |

Deprotection and Rearrangement

The Boc and ethyl ester groups are selectively cleaved under controlled conditions:

-

Boc Removal : Trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively removes the Boc group .

-

Ester Hydrolysis : Ethyl esters are hydrolyzed to carboxylic acids using LiOH or NaOH in aqueous THF .

Mechanistic Insight:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is utilized as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it valuable in drug development.

Case Study: Synthesis of Indole Derivatives

Research has demonstrated the utility of this compound in synthesizing indole derivatives that exhibit anticancer activity. For instance, derivatives synthesized from this compound showed promising results in inhibiting tumor growth in vitro .

Organic Synthesis

The compound serves as an intermediate in organic synthesis pathways, particularly in the formation of complex molecules. Its versatility allows chemists to introduce various functional groups through standard organic reactions.

Example Reaction Pathways :

- Amidation Reactions : The tert-butoxycarbonyl (Boc) group can be selectively removed to yield amine functionalities, which are crucial for further synthetic transformations.

- Coupling Reactions : The carboxylate group can participate in coupling reactions, facilitating the formation of peptide bonds or other linkages essential for constructing larger molecular frameworks .

Biochemical Research

In biochemical studies, this compound is explored for its role in enzyme inhibition and receptor binding studies. Its derivatives have been investigated for their potential to modulate biological pathways, particularly those involved in cancer and inflammation.

Case Study: Enzyme Inhibition

Studies have indicated that specific derivatives of this compound can inhibit enzymes that play a role in cancer progression, offering a pathway for therapeutic development .

Material Science

Beyond medicinal chemistry, this compound has applications in material science, particularly in the development of polymers and nanomaterials. The indole structure contributes to the electronic properties of materials, making them suitable for applications in organic electronics and sensors.

Wirkmechanismus

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other Boc-protected indole derivatives and pyrrole-indole hybrids. Below is a detailed comparison based on synthesis, reactivity, and physicochemical properties.

Core Structural Differences

- Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate: Contains a Boc-protected amino group directly on the indole ring (position 2) and an ester at position 3.

- Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a): A pyrrole-indole hybrid with Boc protection on the pyrrole nitrogen and dual indole substituents at positions 4 and 5 of the pyrrole core .

Physicochemical Properties

Functional Group Influence on Bioactivity

- The Boc group in both compounds enhances solubility in organic solvents and prevents undesired side reactions during synthesis.

- Compound 10a’s dual indole substituents and pyrrole core mimic natural products like topsentins, which exhibit antimicrobial and antitumor activity. In contrast, the simpler indole-3-carboxylate derivative may serve as a precursor for such bioactive systems .

Key Research Findings

- Synthetic Efficiency : Compound 10a and its analogs (10b–e) achieve yields >90% under copper-catalyzed conditions, highlighting superior efficiency compared to traditional indole functionalization methods .

- Thermal Stability : The Boc group in 10a contributes to stability (mp >160°C), whereas unprotected indole derivatives often decompose at lower temperatures.

- Structural Versatility : Substituent variations (e.g., methyl, methoxy, halogens) in the indole rings of 10a–e modulate electronic and steric properties, enabling tailored applications in drug discovery .

Biologische Aktivität

Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate, with the CAS number 1160995-04-9, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 304.34 g/mol

- CAS Number : 1160995-04-9

The synthesis of this compound typically involves the reaction of indole derivatives with tert-butoxycarbonyl (Boc) protected amino acids. The Boc group serves as a protective group that facilitates selective reactions without interfering with other functional groups.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, particularly those involved in cellular signaling pathways.

- Interaction with Biological Targets : The indole structure is known for its ability to interact with various biological receptors, which may contribute to its pharmacological effects.

Anticancer Activity

Recent research has indicated that compounds similar to this compound may possess anticancer properties. For instance, indole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | A549 | 20 | Cell cycle arrest |

Antimicrobial Properties

Indole derivatives have also been studied for their antimicrobial activity. This compound has shown potential against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Study on Indole Derivatives : A study published in MDPI explored the biological activities of various indole derivatives, highlighting their potential as anticancer agents. The research indicated that modifications on the indole structure could enhance cytotoxicity against cancer cell lines such as HT-29 and MDA-MB-231 .

- Antimicrobial Activity Research : Another investigation focused on the antimicrobial activity of indole-based compounds against pathogenic bacteria. The results demonstrated that specific structural modifications could lead to increased potency against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate?

The compound is typically synthesized via condensation reactions. For example, refluxing ethyl 3-formyl-1H-indole-2-carboxylate with nucleophiles (e.g., 2-aminothiazol-4(5H)-one) in acetic acid under reflux conditions yields derivatives structurally analogous to the target compound . Another method involves Boc-protection of the amino group using tert-butoxycarbonyl (Boc) anhydride, followed by esterification to introduce the ethyl carboxylate moiety . Key parameters include solvent choice (ethanol, acetic acid), reaction duration (3–24 hours), and catalysts like triethylamine .

Q. How is this compound characterized in academic research?

Characterization relies on spectroscopic and analytical methods:

- Mass spectrometry (MS): Exact mass determination (e.g., m/z 304.1423 for C16H20N2O4) confirms molecular weight .

- Melting point analysis: Derivatives like ethyl 2-(benzoxazol-2-ylamino)-1H-indole-3-carboxylate exhibit characteristic melting points (178–180°C), aiding purity assessment .

- NMR spectroscopy: Carbon and proton NMR data (e.g., δ values for indole protons and Boc-group carbons) are critical for structural confirmation, as seen in related tert-butyl indole carboxylates .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound?

The Boc group serves as a temporary protective moiety for the amino group during multi-step syntheses, preventing unwanted side reactions. It is selectively removed under acidic conditions (e.g., trifluoroacetic acid) without disrupting the ester or indole core, enabling further functionalization .

Advanced Research Questions

Q. How can this compound be derivatized to synthesize bioactive molecules like β-carbolines or aplysinopsin analogs?

Ethyl 3-formyl-1H-indole-2-carboxylate (a precursor) undergoes condensation with nucleophiles (e.g., hydantoin, rhodanine) to form aplysinopsin analogs. For β-carbolines, Pictet-Spengler cyclization with tryptamine derivatives is employed . Advanced methods include iminium-activation strategies for stereoselective transformations, as demonstrated in frondosin B syntheses .

Q. What challenges arise in maintaining stereochemical integrity during derivatization?

Reactions involving chiral centers (e.g., (1R,2R)-configured intermediates) require strict control of reaction conditions. For example, HF-mediated cleavage of Boc-protected intermediates at room temperature preserves stereochemistry, while elevated temperatures may induce racemization . Stereochemical outcomes are verified via chiral HPLC or X-ray crystallography .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies in yields (e.g., 41% in one protocol vs. higher yields elsewhere) often stem from:

- Solvent purity: Trace water in ethanol can hydrolyze esters, reducing yields.

- Reagent stoichiometry: Excess nucleophiles or improper Boc-deprotection ratios lead to side products.

- Temperature control: Overheating during reflux degrades thermally sensitive intermediates . Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .

Methodological Considerations

Q. What analytical techniques are recommended for troubleshooting low reaction yields?

- LC-MS: Monitors reaction progress in real-time, identifying unreacted starting materials or byproducts .

- TLC with UV visualization: Tracks indole-derived intermediates using silica gel plates and ethyl acetate/hexane mobile phases .

- DSC (Differential Scanning Calorimetry): Detects polymorphic changes in crystalline intermediates affecting reactivity .

Q. How can computational modeling aid in predicting reactivity?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites on the indole core, guiding rational derivatization. For example, the C3 carboxylate group is more reactive toward nucleophilic attack than the Boc-protected N2 position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.